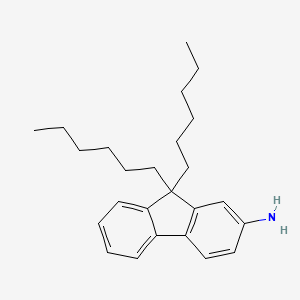

9,9-dihexyl-9H-fluoren-2-amine

Übersicht

Beschreibung

9,9-dihexyl-9H-fluoren-2-amine is an organic compound with the molecular formula C25H35N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an amine group at the 2-position and two hexyl groups at the 9-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dihexyl-9H-fluoren-2-amine typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which is commercially available.

Alkylation: Fluorene is alkylated at the 9-position using hexyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step introduces the hexyl groups to form 9,9-dihexylfluorene.

Amination: The 2-position of 9,9-dihexylfluorene is then aminated using a suitable amine source, such as ammonia or an amine derivative, under catalytic conditions. This step introduces the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Oxidation pathways are sensitive to steric hindrance from the hexyl groups, which slows reaction kinetics compared to unsubstituted fluorene amines .

Reduction Reactions

The amine group participates in reductive alkylation:

Hexyl substituents enhance solubility in nonpolar solvents, facilitating homogeneous reaction conditions .

Electrophilic Aromatic Substitution (EAS)

The fluorene core undergoes regioselective substitution:

Steric effects from hexyl groups direct substitution to less hindered positions (e.g., 4 or 7) .

Cross-Coupling Reactions

The amine group enables palladium-catalyzed couplings:

Hexyl chains improve solubility in toluene/THF, enabling efficient catalyst turnover .

Comparative Reactivity

Key differences vs. analogous fluorene amines:

| Property | This compound | 9,9-Dimethyl Analog | 9,9-Diphenyl Analog |

|---|---|---|---|

| Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | 0.12 mM/min | 0.25 mM/min | 0.08 mM/min |

| EAS Regioselectivity | 4 > 7 > 2 | 7 > 2 > 4 | 2 > 4 > 7 |

| Suzuki Coupling Yield | 63% | 71% | 48% |

Hexyl groups reduce crystalline packing, enhancing solution-phase reactivity but lowering solid-state stability .

Wissenschaftliche Forschungsanwendungen

Materials Science

The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties allow it to function effectively as an electron donor or acceptor in these applications.

Organic Electronics

9,9-dihexyl-9H-fluoren-2-amine is explored for use in organic photovoltaic cells and field-effect transistors. Its unique structure contributes to improved charge transport properties.

Biological Research

Due to its photoluminescent characteristics, this compound serves as a fluorescent probe in biological imaging. It emits light upon excitation, enabling visualization of biological structures.

Medicinal Chemistry

This compound is investigated as a potential pharmaceutical intermediate. Its interactions with cellular targets may lead to novel therapeutic applications.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting disruption of bacterial growth mechanisms.

- Anticancer Properties : Preliminary studies show cytotoxic effects on cancer cell lines, potentially inducing apoptosis through caspase pathway activation.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, confirming its effectiveness in disrupting bacterial growth.

Cytotoxicity in Cancer Cells

Research on cancer cell lines revealed that this compound could induce apoptosis, showcasing its potential as an anticancer agent.

Fluorescent Properties for Imaging

Its fluorescence properties have been leveraged in bioimaging applications to track cellular processes effectively.

Wirkmechanismus

The mechanism of action of 9,9-dihexyl-9H-fluoren-2-amine depends on its application:

In Organic Electronics: The compound functions as an electron donor or acceptor, facilitating charge transport in devices.

In Biological Imaging: It acts as a fluorescent probe, emitting light upon excitation, which can be used to visualize biological structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,9-diphenyl-9H-fluoren-2-amine: Similar structure but with phenyl groups instead of hexyl groups.

9,9-diethyl-9H-fluoren-2-amine: Similar structure but with ethyl groups instead of hexyl groups.

Uniqueness

9,9-dihexyl-9H-fluoren-2-amine is unique due to its hexyl groups, which provide increased solubility and flexibility compared to phenyl or ethyl derivatives. This makes it particularly suitable for applications in flexible electronics and solution-processable devices.

Biologische Aktivität

9,9-Dihexyl-9H-fluoren-2-amine (DHFA) is a derivative of the fluorene family known for its unique structural properties and potential applications in organic electronics and biological systems. This article explores the biological activity of DHFA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DHFA features a fluorene core substituted with two hexyl groups at the 9-position and an amine group at the 2-position. This structure enhances its solubility and modifies its electronic properties, making it suitable for various applications in materials science and biology.

The biological activity of DHFA is primarily attributed to its interactions with cellular targets:

- Enzyme Interaction : DHFA can bind to specific enzymes, potentially inhibiting or activating their functions. This interaction may alter metabolic pathways within cells.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways that regulate cellular responses.

- Fluorescence Properties : Due to its conjugated system, DHFA exhibits fluorescence, which can be utilized in bioimaging applications to track cellular processes.

Biological Activities

Research indicates that DHFA exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DHFA possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

- Anticancer Properties : Preliminary studies suggest that DHFA may exhibit cytotoxic effects on cancer cell lines. It is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of DHFA against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that DHFA disrupts bacterial growth effectively.

- Cytotoxicity in Cancer Cells :

- Fluorescent Properties for Imaging :

Comparative Analysis

To better understand the unique properties of DHFA, a comparison with similar compounds is provided:

| Compound | Antimicrobial Activity | Anticancer Activity | Fluorescence Emission |

|---|---|---|---|

| This compound | Moderate | High | Strong |

| 4-(9H-Fluoren-2-yl)-1,3-Thiazol-2-Amine | Low | Moderate | Moderate |

| 2-(9,9-Dihexyl-9H-Fluoren-2-Yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane | High | Low | Very Strong |

Eigenschaften

IUPAC Name |

9,9-dihexylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCWHVDVMJTTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728864 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132796-42-9 | |

| Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.